molecular formula C17H13NO3 B2453463 4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde CAS No. 1180176-26-4

4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde

Cat. No. B2453463
CAS RN: 1180176-26-4
M. Wt: 279.295
InChI Key: SUBMOXZDBIUTDN-UHFFFAOYSA-N
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Description

“4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde” is a chemical compound that contains an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . Oxazole derivatives have been found to have a wide range of biological activities, which has led to increased interest in their synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” includes an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . The oxazole ring is attached to a phenyl ring and a benzaldehyde group .

Scientific Research Applications

Synthesis and Reactivity

A significant application of derivatives similar to "4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde" is in the synthesis of complex organic molecules. For example, benzaldehydes, including methoxy substituted derivatives, have been used in reactions with nonstabilized azomethine ylides to generate 5-aryloxazolidines as intermediates. These intermediates can then be transformed into various other compounds, such as 2-(alkylamino)-1-arylethanols, through simple heating or treatment with reagents like hydrazine hydrate (Moshkin & Sosnovskikh, 2013).

Antimicrobial Applications

Compounds structurally related to "this compound" have been explored for their antimicrobial properties. A diverse series of analogues synthesized via the click reaction showed significant in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. Some of these compounds exhibited activity comparable to or even better than established antimicrobials like ciprofloxacin and fluconazole, highlighting the potential of these compounds in antimicrobial research (Lal, Yadav, & Kumar, 2016).

Material Science and Corrosion Inhibition

Research has also delved into the application of Schiff base compounds, which could be synthesized from benzaldehydes, in material science, particularly for corrosion inhibition. A study focused on the inhibitory effects of a Schiff base compound derived from benzaldehyde on the corrosion behavior of steel in acidic solutions, revealing that such compounds could significantly retard corrosion rates. This indicates the potential utility of "this compound" and its derivatives in the development of new corrosion inhibitors (Emregül & Hayvalı, 2006).

Organic Synthesis Linkers

In the realm of solid phase organic synthesis (SPOS), derivatives of benzaldehyde, such as 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, have been investigated as linkers. These linkers facilitate the reductive amination of aldehydes attached to solid supports, leading to the formation of secondary amines. This process underpins the versatility of benzaldehyde derivatives in synthesizing a wide range of amide compounds, underscoring their importance in pharmaceutical and organic chemistry research (Swayze, 1997).

Future Directions

Oxazole derivatives, such as “4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde”, are a topic of ongoing research due to their wide range of biological activities . Future research will likely continue to explore the synthesis of new oxazole derivatives and their potential applications in medicine .

properties

IUPAC Name

4-[(5-phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c19-11-13-6-8-15(9-7-13)20-12-17-18-10-16(21-17)14-4-2-1-3-5-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBMOXZDBIUTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)COC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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